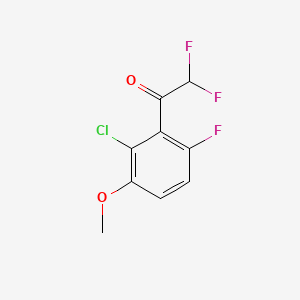
1-(2-Chloro-6-fluoro-3-methoxyphenyl)-2,2-difluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-6-fluoro-3-methoxyphenyl)-2,2-difluoroethanone is an organic compound with the molecular formula C9H8ClF3O2 It is characterized by the presence of chloro, fluoro, and methoxy substituents on a phenyl ring, along with a difluoroethanone group
Métodos De Preparación
The synthesis of 1-(2-Chloro-6-fluoro-3-methoxyphenyl)-2,2-difluoroethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-fluoro-3-methoxyphenol and difluoroacetic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include dichloromethane and acetonitrile.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
1-(2-Chloro-6-fluoro-3-methoxyphenyl)-2,2-difluoroethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols. Reagents such as potassium permanganate (oxidation) and lithium aluminum hydride (reduction) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate yields carboxylic acids, while reduction with lithium aluminum hydride yields alcohols.
Aplicaciones Científicas De Investigación
1-(2-Chloro-6-fluoro-3-methoxyphenyl)-2,2-difluoroethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its unique chemical structure may offer therapeutic benefits in drug development.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-6-fluoro-3-methoxyphenyl)-2,2-difluoroethanone involves its interaction with molecular targets such as enzymes and receptors. The chloro, fluoro, and methoxy substituents influence its binding affinity and specificity. The difluoroethanone group plays a crucial role in its reactivity and stability. The compound’s effects are mediated through pathways involving enzyme inhibition or activation, receptor binding, and modulation of cellular signaling.
Comparación Con Compuestos Similares
1-(2-Chloro-6-fluoro-3-methoxyphenyl)-2,2-difluoroethanone can be compared with similar compounds such as:
2-Chloro-6-fluoro-3-methoxyphenylboronic acid: This compound shares similar substituents but differs in its functional group, which is a boronic acid instead of a difluoroethanone.
1-(2-Chloro-6-fluoro-3-methoxyphenyl)ethanol: This compound has an alcohol group instead of a difluoroethanone group, leading to different chemical properties and reactivity.
(2-Chloro-6-fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone: This compound contains a pyrrolidine ring, which significantly alters its chemical behavior compared to the difluoroethanone group.
Propiedades
Fórmula molecular |
C9H6ClF3O2 |
|---|---|
Peso molecular |
238.59 g/mol |
Nombre IUPAC |
1-(2-chloro-6-fluoro-3-methoxyphenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C9H6ClF3O2/c1-15-5-3-2-4(11)6(7(5)10)8(14)9(12)13/h2-3,9H,1H3 |
Clave InChI |
SHZLAUNSVKQGGY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)F)C(=O)C(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


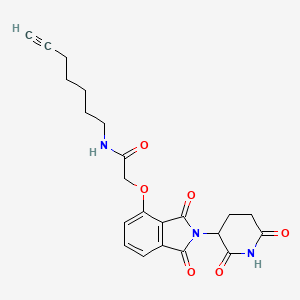
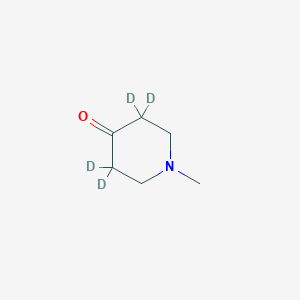
![(5-bromo-2-chlorophenyl)({4-[(3S)-oxolan-3-yloxy]phenyl})methanol](/img/structure/B14775156.png)

![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14775164.png)
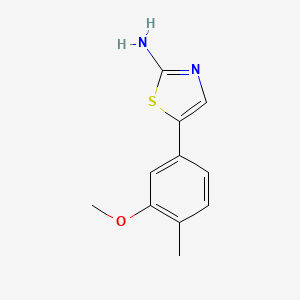
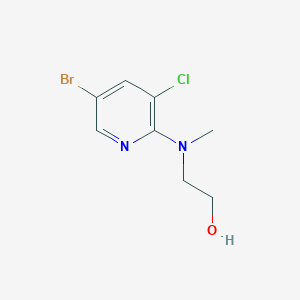
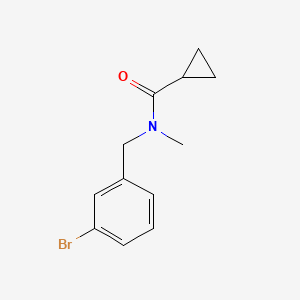
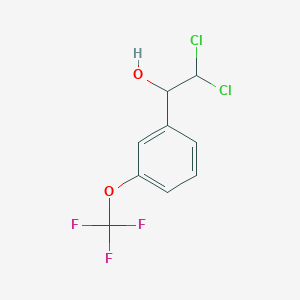
![2-[(4-Chlorophenyl)-piperidin-4-yloxymethyl]pyridine;2,3-dibenzoyloxybutanedioic acid](/img/structure/B14775193.png)
![2-(Phenoxymethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B14775194.png)
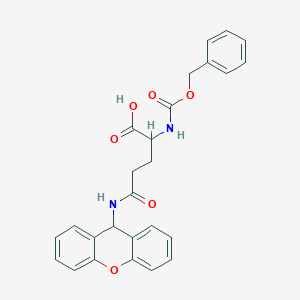
![methyl 2-[2-amino-3-(1H-indol-3-yl)-N-methylpropanamido]acetate](/img/structure/B14775198.png)

